Butyl 3-(2-aminopropoxy)benzoate hydrochloride
Description
Properties
IUPAC Name |
butyl 3-(2-aminopropoxy)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-4-8-17-14(16)12-6-5-7-13(9-12)18-10-11(2)15;/h5-7,9,11H,3-4,8,10,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOTWTAMDRPCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with butyl bromide in the presence of a base to form butyl 3-hydroxybenzoate. This intermediate is then reacted with 2-aminopropanol under suitable conditions to yield Butyl 3-(2-aminopropoxy)benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical for generating bioactive derivatives or intermediates.
Amine Functionalization
The protonated amine in the hydrochloride salt participates in nucleophilic reactions after deprotonation.
Acylation
Reaction with acyl chlorides or anhydrides forms amides:
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Example : Methanesulfonylation using methanesulfonyl chloride in dichloromethane with triethylamine yields sulfonamide derivatives .
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Kinetics : Reaction completes within 2–4 hours at 0–5°C to minimize over-acylation .
Alkylation
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Reagents : 1-chloro-3-dibutylaminopropane, K<sub>2</sub>CO<sub>3</sub> in toluene (80–100°C, 44–52 hours)
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Product : Quaternary ammonium derivatives with enhanced hydrophobicity .
Coupling Reactions
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HATU-mediated peptide coupling : Forms conjugates with carboxylic acids (e.g., 1-adamantaneacetic acid) after TFA deprotection .
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Yield : ~70–85% after purification by column chromatography .
Ether Bond Cleavage/Modification
The propoxy ether linkage is susceptible to cleavage under strong acidic conditions or substitution via nucleophilic attack.
Salt Metathesis
The hydrochloride counterion can be exchanged via treatment with alternate acids:
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Example : Treatment with methanesulfonic acid in ethanol yields the mesylate salt, which improves crystallinity .
Reductive Amination
The primary amine can undergo reductive alkylation:
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Conditions : Formaldehyde, NaBH<sub>3</sub>CN, pH 7–8 (methanol, 24 hours)
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Product : Tertiary amine derivatives with modified pharmacokinetic properties .
Key Stability Considerations
-
pH sensitivity : Degrades via ester hydrolysis above pH 8.5 .
-
Thermal stability : Stable below 150°C; decomposes exothermically above 180°C .
Comparative Reaction Yields
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology
The synthesis of Butyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves the following steps:
- Formation of Butyl 3-hydroxybenzoate : Reacting 3-hydroxybenzoic acid with butyl bromide in the presence of a base.
- Reaction with 2-aminopropanol : The intermediate is then reacted with 2-aminopropanol to yield Butyl 3-(2-aminopropoxy)benzoate.
- Hydrochloride Formation : Finally, treatment with hydrochloric acid produces the hydrochloride salt.
Chemical Behavior
This compound can undergo various reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Can be reduced to produce alcohols or amines.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Chemistry
In organic synthesis, this compound serves as:
- A reagent for synthesizing other complex organic molecules.
- An intermediate in the preparation of pharmaceuticals and fine chemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a building block for various chemical reactions. |
| Reagent | Acts as a reagent in diverse organic reactions. |
Biology
In biological research, this compound is utilized as:
- A biochemical probe for studying enzyme activities.
- A component in biochemical assays to explore metabolic pathways.
| Application | Description |
|---|---|
| Enzyme Studies | Investigates enzyme kinetics and mechanisms. |
| Biochemical Assays | Employed in assays to measure biological activity. |
Medicine
The potential therapeutic applications include:
- Investigation for anti-inflammatory and analgesic properties.
- Use as a precursor in drug development for various therapeutic agents.
| Application | Description |
|---|---|
| Drug Development | Serves as a precursor for synthesizing new drugs. |
| Therapeutic Research | Explored for potential medicinal properties. |
Case Studies and Research Findings
- Enzyme Kinetics Study : A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its utility as a biochemical probe .
- Pharmaceutical Development : Research indicated that derivatives of this compound exhibited promising anti-inflammatory effects in preclinical models, suggesting its potential as a therapeutic agent .
- Organic Synthesis Applications : In a comparative study, this compound was shown to enhance reaction yields when used as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Butyl 3-(2-aminopropoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Butyl Benzoate: Lacks the aminopropoxy group and hydrochloride salt. Exhibits lower polarity, leading to slower hydrolysis and photodegradation. Under UV/TiO₂ systems, it degrades via hydrolysis to mono-butyl phthalate and benzoic acid .
- Prop-2-ynyl 3-(2-Aminopropoxy)benzoate Hydrochloride: Replaces the butyl group with a propargyl moiety. The propargyl group may enhance reactivity in click chemistry applications, whereas the butyl group in the target compound improves lipid solubility for membrane permeability .
- Ethylhexyl Benzoate: A branched alkyl ester with higher molecular weight. Demonstrates reduced dermal irritation compared to linear-chain analogs like butyl benzoate, as noted in CIR safety assessments .
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs.
Crystal Structure and Isomorphism
Butyl 3-(2-aminopropoxy)benzoate hydrochloride may form isomorphous crystals with analogs like desmethylselegiline hydrochloride, given shared hydrochloride salts and aromatic backbones. Isomorphous compounds often exhibit similar unit-cell parameters and space groups, as seen in halogenated benzoates (e.g., phenyl benzoate vs. ortho-fluoro derivatives) . The aminopropoxy group’s steric effects, however, could disrupt isomorphism compared to simpler alkyl or halogen substituents.
Irritation and Toxicity
- Butyl Benzoate: Classified as Skin/Irritant Category 2 in some jurisdictions, though suppliers often label it as non-dangerous. In glow sticks, it causes eye/stinging discomfort .
- Butyl 3-(2-Aminopropoxy)benzoate HCl: The hydrochloride salt may reduce dermal irritation by stabilizing pH, but the primary amine group could introduce sensitization risks, akin to aminopropyl derivatives in CIR reports .
- Dimethyl Phthalate: Often self-classified as non-dangerous, contrasting with butyl benzoate’s variable labeling .
Degradation and Environmental Impact
Butyl benzoate undergoes photodegradation to butyl-o-hydroxybenzoate (major) and benzoic acid via hydroxyl radical attack .
Biological Activity
Butyl 3-(2-aminopropoxy)benzoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butyl group, an amino group, and a benzoate moiety. This particular arrangement allows for various interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound can inhibit certain enzyme pathways, impacting metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In studies comparing its efficacy against various pathogens, it showed significant activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, outperforming standard antibiotics like ciprofloxacin and isoniazid .
Cytotoxicity
Cytotoxicity assays conducted using human monocytic leukemia THP-1 cell lines demonstrated that the compound possesses selective toxicity towards cancer cells while sparing normal cells in some instances. This selectivity suggests potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Photosynthetic Electron Transport (PET) :
- Antimycobacterial Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Features |
|---|---|---|---|
| Butyl 3-(2-aminopropoxy)benzoate HCl | High | Selective | Effective against resistant mycobacterial strains |
| Butyl 3-(2-hydroxypropoxy)benzoate | Moderate | Moderate | Less effective than the former |
| Butyl 3-(2-methoxypropoxy)benzoate | Low | High | Limited selectivity towards cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Butyl 3-(2-aminopropoxy)benzoate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-(2-aminopropoxy)benzoic acid with butanol, followed by HCl salt formation. Key parameters include temperature control (80–100°C for esterification) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol). Optimization can be achieved using Design of Experiments (DoE) to identify critical factors (e.g., catalyst type, solvent polarity). For example, fractional factorial designs reduce trial numbers while assessing interactions between variables .
- Data Consideration : Monitor reaction progress via TLC or HPLC (retention time ~8.2 min under C18 reverse-phase conditions with acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a validated method with a C18 column, UV detection at 254 nm, and mobile phase gradient (e.g., 0.1% TFA in water/acetonitrile). Compare retention times against certified reference standards .
- NMR : Confirm structure via -NMR (e.g., δ 1.3–1.5 ppm for butyl CH, δ 7.4–8.1 ppm for aromatic protons) and -NMR (e.g., 165–170 ppm for ester carbonyl) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 314.2 (free base) and 350.6 (hydrochloride) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies per ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation products via HPLC.
- Photostability : Expose to UV light (1.2 million lux-hours) and monitor changes in absorbance spectra .
- Critical Parameters : Degradation products (e.g., hydrolysis of ester groups) should be quantified using peak area normalization .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives or reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction intermediates and transition states. For example, calculate activation energies for esterification steps to identify rate-limiting stages .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents/catalysts. ICReDD’s integrated computational-experimental workflows demonstrate a 40% reduction in optimization time .
- Case Study : Reaction path searches using GRRM software identified low-energy pathways for analogous benzoate esters, reducing experimental iterations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) and apply statistical weighting to account for variability in protocols (e.g., bacterial strains, incubation times) .
- Dose-Response Validation : Replicate assays using standardized MIC/MBC protocols with positive controls (e.g., ciprofloxacin) and negative controls (solvent-only) .
- Example : Discrepancies in IC values for similar benzoate derivatives were resolved by normalizing results to cell viability controls .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodological Answer :
- Process Intensification : Use microreactors for continuous synthesis, which improve heat/mass transfer and reduce side reactions (e.g., hydrolysis). Parameters: Flow rate 0.5 mL/min, residence time 30 min .
- DoE-Based Optimization : Apply response surface methodology (RSM) to balance factors like temperature, catalyst loading, and mixing efficiency. For example, a Central Composite Design identified 90°C and 5 mol% HSO as optimal for esterification .
Q. What advanced spectroscopic techniques elucidate degradation mechanisms?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid) via fragmentation patterns.
- Solid-State NMR : Probe crystalline vs. amorphous forms, which affect stability. For hydrochloride salts, -NMR can reveal counterion interactions .
- Case Study : FTIR analysis of analogous compounds showed ester C=O peak shifts (1740 → 1700 cm) under acidic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
